molecular formula C7H10O4 B1304618 Dimethyl cyclopropane-1,1-dicarboxylate CAS No. 6914-71-2

Dimethyl cyclopropane-1,1-dicarboxylate

Cat. No. B1304618
M. Wt: 158.15 g/mol
InChI Key: PWLLZZMFFZUSOG-UHFFFAOYSA-N
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Patent
US05849949

Procedure details

In a 4 liter multinecked flask, 800 ml of aqueous saturated K2 SO4 solution (from previous batches, neutralized), 500 ml of methanol and 330 g of KOH (85%, 5.0 mol) are heated and then, at 68° C., over a period of 90 minutes, a 316.2 g amount of dimethyl cyclopropane-1,1-dicarboxylate (2.0 mol) is added gradually. During the postreaction time of 4 hours, some of the methanol distills. After the reaction solution has cooled it is acidified, with cooling, with a 281 g amount of sulfuric acid (96% strength, 2.75 mol) which has previously been diluted with 100 ml of water. The K2SO4 which crystallizes is filtered via a sintered disk, washed with methanol and dried: 380 g (87.2% of the theoretical yield).
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
330 g
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step Two
Quantity
2.75 mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO.[OH-].[K+].[C:5]1([C:12]([O:14]C)=[O:13])([C:8]([O:10]C)=[O:9])[CH2:7][CH2:6]1.S(=O)(=O)(O)O>O>[C:5]1([C:12]([OH:14])=[O:13])([C:8]([OH:10])=[O:9])[CH2:7][CH2:6]1 |f:1.2|

Inputs

Step One
Name
Quantity
500 mL
Type
reactant
Smiles
CO
Name
Quantity
330 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
2 mol
Type
reactant
Smiles
C1(CC1)(C(=O)OC)C(=O)OC
Step Three
Name
Quantity
2.75 mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
During the postreaction time of 4 hours, some of the methanol distills
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction solution has cooled it
CUSTOM
Type
CUSTOM
Details
The K2SO4 which crystallizes
FILTRATION
Type
FILTRATION
Details
is filtered via a sintered disk
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
380 g (87.2% of the theoretical yield)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
Smiles
C1(CC1)(C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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